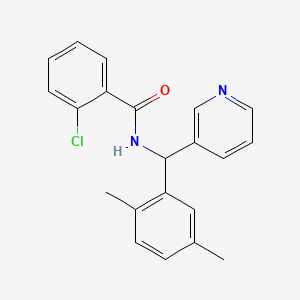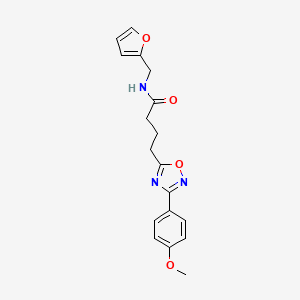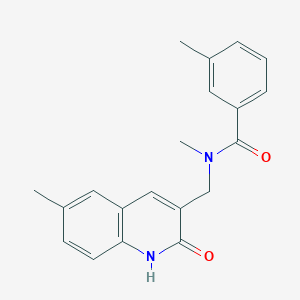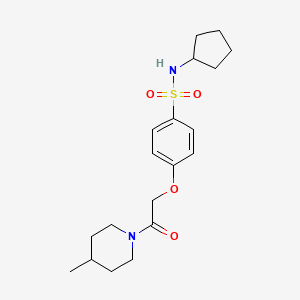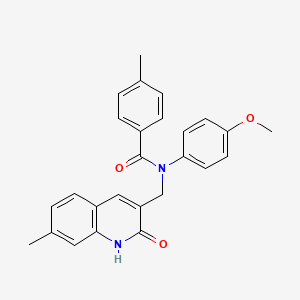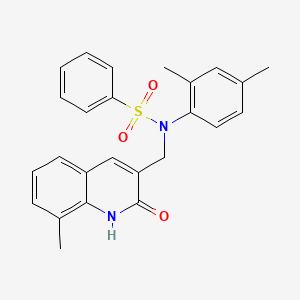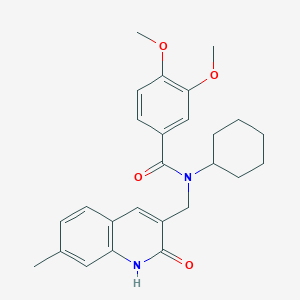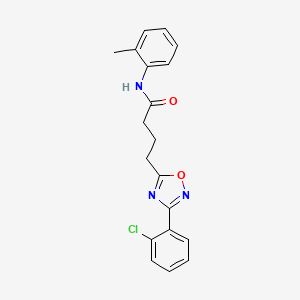
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, studies have suggested that this compound may exert its effects by modulating the activity of GABAergic neurotransmission in the brain. It has also been suggested that this compound may modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory. This compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective this compound analogs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound involves a series of chemical reactions, and it has been extensively studied for its potential applications in the treatment of various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, and it has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide involves a series of chemical reactions that include the condensation of 2-chlorobenzohydrazide with ethyl acetoacetate, followed by the cyclization of the resulting product with phosphorus oxychloride. The final product is obtained by the reaction of the resulting compound with o-toluidine and butyric anhydride.
Applications De Recherche Scientifique
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess anticonvulsant and anxiolytic properties. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-7-2-5-10-16(13)21-17(24)11-6-12-18-22-19(23-25-18)14-8-3-4-9-15(14)20/h2-5,7-10H,6,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXREKXGZGKXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
